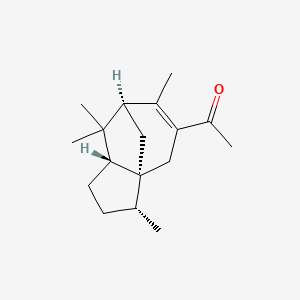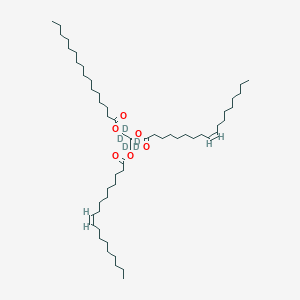
Proquinazid D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proquinazid D7 is an isotope-labeled analog of the quinazolinone fungicide proquinazid. In this compound, the propoxy protons are replaced by deuterium, making it useful for various analytical applications . Proquinazid itself is a fungicide used to control powdery mildew in high-value crops .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Proquinazid D7 involves the replacement of the propoxy protons in proquinazid with deuterium. This can be achieved through a multi-step synthesis process. One method involves the use of sodium 6-hydroxyhexanoate and sodium hydride in anhydrous dimethylformamide (DMF) to prepare a hapten that displays the entire 6-iodoquinazolin-4(3H)-one moiety .
Industrial Production Methods: Industrial production of this compound typically involves isotope labeling techniques. These techniques ensure that the physical properties of the labeled compound closely match those of the non-labeled counterpart, allowing for accurate quantitative analysis in various applications .
化学反応の分析
Types of Reactions: Proquinazid D7 undergoes various chemical reactions, including substitution and complex formation. The isotope-labeled nature of the compound makes it particularly useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydride, anhydrous DMF, and sodium 6-hydroxyhexanoate . These reagents facilitate the substitution reactions necessary for the synthesis and analysis of the compound.
Major Products Formed: The major products formed from reactions involving this compound are typically isotope-labeled analogs of the original compound. These products are used in various analytical applications to ensure accurate quantification and analysis .
科学的研究の応用
Proquinazid D7 has a wide range of scientific research applications. It is primarily used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique is valuable in overcoming matrix effects encountered in usual liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses . Additionally, this compound is used in immunoassays for the rapid monitoring of chemical contaminants in agricultural products .
作用機序
The mechanism of action of Proquinazid D7 is similar to that of proquinazid. It interferes with the signal transduction between fungal and plant cells, thereby controlling fungal infections . The isotope-labeled nature of this compound allows for precise tracking and analysis in various research applications .
類似化合物との比較
Similar Compounds: Similar compounds to Proquinazid D7 include other isotope-labeled analogs of fungicides and pesticides. These compounds are used in various analytical techniques to ensure accurate quantification and analysis .
Uniqueness: this compound is unique due to its isotope-labeled nature, which allows for precise and accurate analysis in scientific research. Its ability to overcome matrix effects in analytical techniques makes it a valuable tool in the quantitative analysis of pesticides .
特性
分子式 |
C14H17IN2O2 |
|---|---|
分子量 |
379.24 g/mol |
IUPAC名 |
2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-6-iodo-3-propylquinazolin-4-one |
InChI |
InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3/i2D3,4D2,8D2 |
InChIキー |
FLVBXVXXXMLMOX-JVLKTEDCSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=C(C=C(C=C2)I)C(=O)N1CCC |
正規SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


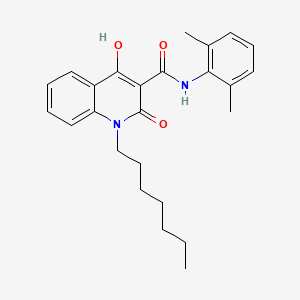

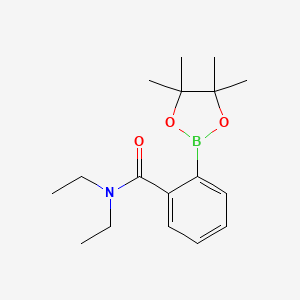

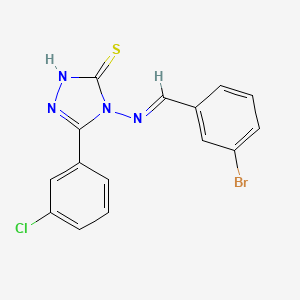
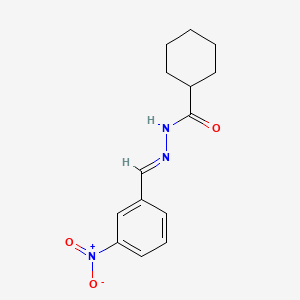
![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
